molecular formula C16H20N2O2 B1388660 tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 627869-56-1

tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No.: B1388660
CAS No.: 627869-56-1
M. Wt: 272.34 g/mol
InChI Key: QYSYQOMXQWNBQW-UHFFFAOYSA-N
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Description

“tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is a chemical compound with the molecular formula C16H20N2O2 . It has been studied for its potential anti-tumor activity .


Synthesis Analysis

The synthesis of “this compound” involves mixing 1,3-dimethylurea with tartaric acid, heating to 110 °C until the solids melt clear, then adding phenylhydrazine and N-tert-butoxycarbonyl-4-piperidone .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound has been studied using molecular docking and molecular dynamics simulations to evaluate the binding orientations and stabilities between the compound and its receptors .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. The compound has been used as a reactant in the preparation of various derivatives, which have been evaluated for their antiproliferative activity .

Future Directions

The future directions for research on “tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” include further studies on its anti-tumor activity and the development of novel derivatives with improved properties .

Biochemical Analysis

Biochemical Properties

tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The compound binds to the hydrophobic region of the c-Met kinase active site, thereby inhibiting its activity . Additionally, this compound exhibits antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner . It also induces cytolytic activity, leading to cell death . Furthermore, this compound affects cell signaling pathways by inhibiting the activity of c-Met kinase, which plays a crucial role in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hydrophobic region of the c-Met kinase active site, inhibiting its activity . This inhibition leads to the suppression of downstream signaling pathways involved in cell growth and differentiation . Additionally, this compound induces changes in gene expression, leading to the inhibition of cancer cell proliferation and induction of cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its antiproliferative activity against cancer cells, although the extent of inhibition may vary depending on the duration of exposure . Additionally, the compound’s stability and degradation products have been studied to understand its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative activity against cancer cells . At lower doses, the compound inhibits cell proliferation without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to inhibit the activity of c-Met kinase, which plays a crucial role in cell growth and differentiation . Additionally, the compound’s metabolic pathways have been studied to understand its effects on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound is transported across cell membranes and distributed within various cellular compartments . Studies have shown that the compound accumulates in specific tissues, influencing its localization and activity . Additionally, the compound’s transport and distribution have been studied to understand its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell, influencing its biological activity . Targeting signals and post-translational modifications play a crucial role in directing the compound to its subcellular localization . Studies have shown that the compound’s subcellular localization is essential for its antiproliferative activity and its potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSYQOMXQWNBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

General Method: A mixture of 2-iodoaniline (0.315 g, 1.44 mmol), 4-oxo-1-piperidinecarboxylic acid tert-butyl ester (0.860 g, 4.31 mmol), 1,4-diazabicyclo[2.2.2]octane (Dabco™) (0.483 mL, 4.31 mmol) and palladium acetate (0.016 g, 0.072 mmol) in dry DMF (7 mL) was degassed via vacuum/argon purging, and then it was heated to 110° C. for 3.5 h. The reaction mixture was subsequently cooled to room temperature and partitioned between ethyl acetate and water. The organic layer was separated, dried (MgSO4), filtered and evaporated to dryness. The residue was chromatographed (SiO2/hexanes:ethyl acetate, 1:1) to give the title compound (0.068 g, 17%) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ 7.88 (s, 1H), 7.45 (d, J=7.6 Hz, 1H), 7.31 (d, J=7.6 Hz, 1H), 7.12 (m, 2H), 4.64 (s, 2H), 3.82 (s, 2H), 2.82 (s, 2H), 1.50 (s, 9H); LCMS: m/e 273 (M+H)+.
Quantity
0.315 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.483 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.016 g
Type
catalyst
Reaction Step One
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
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tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

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